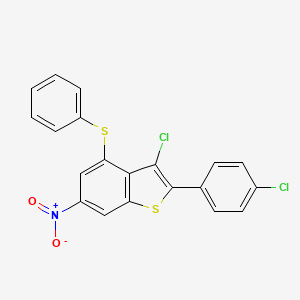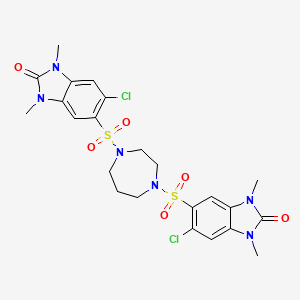![molecular formula C14H19N3O4S B15002224 (2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)
(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy and propyl groups, and a thiourea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA typically involves multiple steps, starting from readily available precursors. One common route involves the formylation of 4,7-dimethoxy-6-propyl-1,3-benzodioxole to obtain the corresponding aldehyde . This intermediate is then subjected to a condensation reaction with thiourea under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as tin(IV) chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell death . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA can be compared with other similar compounds, such as:
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Thiourea derivatives: Compounds with similar thiourea moieties but different substituents on the benzodioxole ring.
Methoxy-substituted benzodioxoles: Compounds with similar benzodioxole structures but different functional groups.
The uniqueness of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]THIOUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3O4S/c1-4-5-8-9(6-16-17-14(15)22)11(19-3)13-12(10(8)18-2)20-7-21-13/h6H,4-5,7H2,1-3H3,(H3,15,17,22)/b16-6+ |
InChI Key |
NOPPDHDHOQIXMC-OMCISZLKSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=S)N |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15002142.png)
![2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B15002147.png)
![N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B15002168.png)
![4-(4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002171.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)

![3-(4-Chlorophenyl)-5-(furan-2-yl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15002191.png)
![ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15002204.png)


![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
